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Bafetinib's Resistance Profile at a Glance

BCR-ABL1
Mutation

Location
Reported Sensitivity to
Bafetinib

Supporting Evidence

T315I Drug contact

site

Resistant Ineffective; does not inhibit this mutant

form [1]

Wild-type N/A Sensitive Primary target; 25-55x more potent than

Imatinib in vitro [1]

E255K/V P-loop Sensitive Inhibits phosphorylation in BaF3/E255K

cells [1]

F317L/V/I Drug contact

site

Resistant Associated with clinical resistance to

similar TKIs [2]

Y253H P-loop Not fully detailed P-loop mutations often destabilize drug

binding [3]

V299L C-helix Not fully detailed A known dasatinib-resistance hotspot [2]
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Key Characteristic Experimental/Observational Findings

Potency vs. Imatinib 25 to 55 times more potent than Imatinib in pre-clinical models [1]

Activity against P-loop
mutations

Shows activity against some P-loop mutations (e.g., E255K) [1]

Blood-Brain Barrier
Penetration

Human microdialysis study found negligible penetration into brain tissue [4]

Multidrug Resistance
Reversal

Inhibits ABCB1 and ABCG2 efflux transporters, reversing resistance to

chemotherapy drugs like doxorubicin and mitoxantrone [5]

Experimental Insights & Methodologies

Key experimental data that defined bafetinib's profile comes from cellular and clinical studies.

Cellular & In Vivo Efficacy Protocols

Cellular Activity: Bafetinib (1 μM) inhibited BCR-ABL phosphorylation in BCR-ABL overexpressing

K562, BaF3/WT, and BaF3/E255K cells [1]
In Vivo Efficacy: Subcutaneous administration (20 mg/kg) potently attenuated tumor growth in BCR-

ABL overexpressing KU812 mouse xenograft models, showing superior efficacy compared to imatinib
(200 mg/kg) [1]

Neuropharmacokinetics Assessment

A clinical study used intracerebral microdialysis (ICMD) in patients with recurrent high-grade gliomas to

directly measure bafetinib concentration in brain tissue [4].

Protocol: Patients received 240 mg or 360 mg oral bafetinib. Microdialysis catheters placed in
peritumoral or enhancing brain tissue collected dialysate samples hourly for 24 hours, with parallel

plasma sampling [4]
Outcome: Bafetinib concentrations in brain dialysate were below the assay's detection limit (0.1

ng/mL) in nearly all samples, despite much higher plasma concentrations, demonstrating poor blood-
brain barrier penetration [4]
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Multidrug Resistance Reversal Assays

Cytotoxicity Assay (MTT): Used to show bafetinib (3 μM) sensitizes ABCB1- and ABCG2-
overexpressing multidrug resistance (MDR) cells to substrate chemotherapeutic drugs [5]

ATPase Activity Assay: Bafetinib stimulated ABCB1 ATPase activity while inhibiting ABCG2 ATPase
activity, indicating direct interaction with transporter proteins [5]

Radiolabeled Drug Accumulation: Bafetinib increased intracellular accumulation of [³H]-paclitaxel
in ABCB1-overexpressing cells and [³H]-mitoxantrone in ABCG2-overexpressing cells [5]

Mechanisms of Resistance & Inhibition

Bafetinib's efficacy is limited by specific resistance mechanisms, primarily BCR-ABL1 kinase domain

mutations.

Primary Bafetinib Resistance Other Potential Resistance

Bafetinib

T315I Gatekeeper Mutation

  Steric Hindrance

F317 Mutations

  Altered Binding

Some P-loop Mutations
(e.g., Y253H, E255V)

  Variable Impact

V299L Mutation
(C-helix)

  Potential Resistance
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Bafetinib resistance mechanisms. T315I causes steric clash, F317 mutations impair binding [2].

Bafetinib is a dual BCR-ABL and Lyn kinase inhibitor designed based on the imatinib scaffold but with

higher potency [1]. It binds the inactive conformation of the BCR-ABL1 kinase domain. The T315I

gatekeeper mutation causes resistance by introducing a bulkier isoleucine residue, creating a steric clash

that prevents inhibitor binding [3] [2]. Mutations at F317 can alter the binding site's conformation and

hydrophobic interactions, reducing bafetinib's efficacy [2].
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Research Implications & Future Directions

Clinical Use Consideration: Bafetinib is not suitable for central nervous system leukemic
involvement due to poor brain penetration [4]

Combination Therapy Potential: Bafetinib's ability to inhibit ABCB1 and ABCG2 transporters
suggests potential for combination regimens to overcome multidrug resistance in solid tumors [5]

Resistance Monitoring: Screening for T315I and F317 mutations is critical for patient management
and drug selection

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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